molecular formula C17H12ClN3O4S B2982994 N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-36-9

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2982994
CAS No.: 899757-36-9
M. Wt: 389.81
InChI Key: CHKXWPVVSURYNN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.81. The purity is usually 95%.
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Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist for Clinical Administration : A study by Harrison et al. (2001) explored a compound with a similar structure, focusing on its potential as a neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration. This work highlighted its effectiveness in pre-clinical tests for emesis and depression Harrison et al., 2001.

  • Potential Antibacterial and Antifungal Agents : Research by Zala, Dave, and Undavia (2015) synthesized derivatives of a closely related compound, examining their potential as antibacterial and antifungal agents. This work was driven by the recognized analgesic and anti-inflammatory properties of similar compounds Zala, Dave, & Undavia, 2015.

  • Antimicrobial and Anti-inflammatory Agents : A study by Kendre, Landge, and Bhusare (2015) created derivatives of a compound structurally similar to the one , evaluating them for antimicrobial and anti-inflammatory activities Kendre, Landge, & Bhusare, 2015.

  • Pesticide Interaction and Residue Analysis : Research by Bartha (1969) analyzed the transformation of herbicides with similar structures in soil, leading to unexpected residues. This study contributes to understanding pesticide interactions in agricultural contexts Bartha, 1969.

  • Antinociceptive Activity Analysis : A study by Önkol et al. (2004) synthesized derivatives of a similar compound, testing them for antinociceptive activity, which is relevant in pain management research Önkol et al., 2004.

  • In Vitro Antitumor Activity : Sławiński and Brzozowski (2006) investigated a series of compounds, including derivatives of the compound , for their in vitro antitumor activity, offering insights into potential cancer treatment applications Sławiński & Brzozowski, 2006.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-12-6-5-11(10-19)14(9-12)20-16(22)7-8-21-17(23)13-3-1-2-4-15(13)26(21,24)25/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKXWPVVSURYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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